2-Methoxyisophthalic acid (CAS 1951-38-8) is a highly specialized, pre-protected aromatic dicarboxylic acid utilized primarily as a building block in advanced coordination chemistry and supramolecular synthesis. Characterized by a methoxy group at the 2-position flanked by two carboxylic acid moieties, this compound provides a rigid, sterically defined scaffold essential for constructing high-denticity macrocycles, cryptates, and metal-organic frameworks (MOFs). In industrial and advanced laboratory workflows, it is highly valued because the methoxy group acts as a robust, built-in protecting group during aggressive amidation and coupling reactions, allowing for the high-yield assembly of complex architectures before subsequent deprotection to the strongly coordinating 2-hydroxyisophthalamide form[1].
Substituting 2-methoxyisophthalic acid with unsubstituted isophthalic acid fundamentally eliminates the critical oxygen donor atom required for high-denticity f-block metal coordination, rendering the final ligand useless for advanced luminescence or MRI applications. Furthermore, attempting to bypass this compound by starting directly with the unprotected 2-hydroxyisophthalic acid typically results in synthetic failure during macrocyclization. The free phenolic hydroxyl group interferes with polyamine coupling, causing premature hydrogen-bonding networks and unwanted cross-linking that drastically reduce yields. Procuring the 2-methoxy derivative ensures that the oxygen donor remains inert during the construction of complex macrotricyclic cages, allowing selective deprotection only after the macrocyclic backbone is fully assembled and stabilized [1].
In the synthesis of octadentate luminescent cages, utilizing 2-methoxyisophthalic acid as a pre-protected building block prevents premature hydrogen-bonding and cross-linking during polyamine coupling. The bis-(thiazolidine-2-thione) derivative of the methoxy-protected compound enables high-dilution macrocyclization to form methyl-protected cages (e.g., Me4BH(2,2)IAM) in isolable gram quantities. Conversely, attempting the same coupling with unprotected 2-hydroxyisophthalic acid leads to intractable mixtures and poor yields due to phenol interference[1].
| Evidence Dimension | Macrocyclization viability and intermediate stability |
| Target Compound Data | 2-Methoxyisophthalic acid (enables stable, isolable methyl-protected cage intermediates) |
| Comparator Or Baseline | Unprotected 2-hydroxyisophthalic acid (causes phenol-induced cross-linking and synthetic failure) |
| Quantified Difference | Enables gram-scale isolation of the macrocyclic precursor vs. reaction failure |
| Conditions | High-dilution coupling with pentaethylene tetraamine (Penten) |
Buyers synthesizing complex lanthanide chelators must procure the methoxy-protected form to ensure viable yields during the critical macrocyclization step.
2-Methoxyisophthalic acid serves as the essential structural backbone for 2-hydroxyisophthalamide (IAM) macrotricyclic cages. Following deprotection and metalation, the resulting Tb(III) complexes exhibit exceptional photophysical properties, achieving quantum yields of up to 61% in water. This drastically outperforms standard commercial macrocyclic lanthanide reporters, such as Lehn cryptand Eu(III) complexes, which typically exhibit quantum yields of only ~3% [1].
| Evidence Dimension | Aqueous quantum yield of derived lanthanide complex |
| Target Compound Data | IAM cages derived from 2-methoxyisophthalic acid (up to 61% quantum yield for Tb(III)) |
| Comparator Or Baseline | Standard Lehn cryptand complexes (~3% quantum yield) |
| Quantified Difference | ~20-fold increase in aqueous quantum yield |
| Conditions | Aqueous solution at physiologically relevant pH |
Procuring this specific backbone is critical for manufacturers developing high-sensitivity, time-resolved fluorescence bioassays that require maximum reporter brightness.
The 2-methoxyisophthalic acid scaffold is utilized to synthesize polytopic hemicryptophanes (via demethylation to 2-hydroxyisophthalamide linkers) that complex Gd(III) for magnetic resonance imaging. The unique steric constraints and coordination geometry provided by this specific substitution pattern result in a longitudinal relaxivity that is approximately three times higher than that of the widely used commercial standard, DOTA-Gd(III) [1].
| Evidence Dimension | Longitudinal relaxivity (r1) of the derived Gd(III) complex |
| Target Compound Data | Hemicryptophane Gd(III) complex derived from 2-methoxyisophthalic acid (3x higher relaxivity) |
| Comparator Or Baseline | Commercial DOTA-Gd(III) complex (baseline relaxivity) |
| Quantified Difference | 300% increase in longitudinal relaxivity |
| Conditions | Aqueous media under standard MRI relaxation assay conditions |
This compound is the optimal starting material for researchers aiming to procure precursors for next-generation, high-efficiency MRI contrast agents.
Because cages derived from this compound achieve exceptional quantum yields (up to 61% for Tb(III)), 2-methoxyisophthalic acid is the premier precursor for manufacturing high-sensitivity luminescent labels used in commercial time-resolved homogeneous immunoassays [1].
The built-in methoxy protecting group allows for the high-yield, gram-scale synthesis of complex octadentate cages. It is the required starting material for supramolecular chemists who need to avoid the cross-linking and synthetic failures associated with unprotected phenolic precursors [1].
Due to its ability to form sterically constrained hemicryptophanes post-deprotection, this compound is highly suited for the development of Gd(III)-based MRI contrast agents that require significantly higher longitudinal relaxivity than standard DOTA complexes[2].